2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid
Overview
Description
“2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid” is a type of organic compound that is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is related to 2-chloroquinoline-3-carbaldehyde .
Synthesis Analysis
The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research . The Vilsmeier Haack reaction, a mild method for the introduction of a formyl group to various activated aromatic and heteroaromatic compounds, has been utilized in the synthesis of a large number of heterocyclic compounds .Chemical Reactions Analysis
The compound has been studied for its electrochemical properties. It has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . Therefore, “2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid” could potentially be used in the development of new drugs.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-used method for forming carbon-carbon bonds . Given the presence of a halogen (chlorine) in “2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid”, this compound could potentially be used as a reagent in Suzuki–Miyaura coupling reactions .
Treatment of Osteoarthritis
Some quinoline derivatives have been synthesized and evaluated for treating osteoarthritis . Given that “2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid” is a quinoline derivative, it could potentially be used in research related to osteoarthritis treatment .
Synthesis of Schiff’s Bases
“2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid” could potentially be used in the synthesis of Schiff’s bases . Schiff’s bases are often used in organic chemistry as ligands for metal ions, and in the synthesis of other organic compounds .
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting in eyes, on skin, or on clothing .
properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-9-7(11(13,14)15)4-5-2-1-3-6(10(17)18)8(5)16-9/h1-4H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAMFLNCZRIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)C(=O)O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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